molecular formula C8H10N2O3 B13617637 methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate

methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13617637
M. Wt: 182.18 g/mol
InChI Key: DBOALJABNCDZBJ-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a methyl ester at position 3, a methyl group at position 1, and an acetyl substituent at position 3. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 5-acetyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-5(11)7-4-6(8(12)13-3)9-10(7)2/h4H,1-3H3

InChI Key

DBOALJABNCDZBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NN1C)C(=O)OC

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization of Dimethyl Malonate Derivatives

A recent patent (CN112574111A) describes an improved method for preparing 1-methyl-5-hydroxypyrazole, a closely related intermediate, which can be adapted for methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate synthesis. The process involves:

  • Reacting dimethyl malonate with a formamide compound (preferably dimethylformamide) and an alkylating agent such as dimethyl sulfate under alkaline conditions to form an intermediate compound.
  • Cyclization of this intermediate with methylhydrazine or hydrazine hydrate in a suitable solvent.
  • Acid-mediated hydrolysis and decarboxylation to obtain the pyrazole derivative.

This method offers advantages of higher yield, purity, and safer, more environmentally friendly reagents compared to traditional routes using acetic anhydride or triethyl orthoformate.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature (°C) Notes
Alkylation Dimethyl malonate, DMF, dimethyl sulfate, base (e.g., triethylamine) 30–90 (preferably 40–70) Alkali condition, solvent-based
Cyclization Methylhydrazine or hydrazine hydrate, solvent Ambient to moderate Good selectivity, reduces isomers
Hydrolysis and Decarboxylation Acid treatment Ambient to reflux Completes pyrazole ring formation

Improved Process for 5-Acetyl-1H-pyrazole-3-carboxylic Acid Preparation

A technical disclosure (TDCommons) reports an improved industrial process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, a direct precursor to this compound. This process is notable for:

  • Avoiding organic solvents in certain steps by using water as a green solvent, reducing costs and simplifying product isolation.
  • Using potassium tert-butoxide as a base and diethyl oxalate as a reagent with 3,3-dimethoxybutan-2-one in toluene.
  • Employing controlled temperature ranges (5–50°C) for various reaction stages.
  • Achieving high yields (~95 g from 100 g starting material) with simplified filtration and distillation steps.

Example Reaction Sequence:

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Base addition Potassium tert-butoxide, 3,3-dimethoxybutan-2-one in toluene 5–10 Stirred 45 min
Addition of diethyl oxalate Diethyl oxalate 10–15 Stirred 4 hours
Workup and isolation Water addition, cooling, filtration 5–30 Organic layer separated and distilled
Crystallization N-heptane addition, heating and cooling 25–50 95 Product dried

This method is scalable and environmentally considerate, suitable for industrial production of the pyrazole carboxylic acid intermediate.

Hydrolysis and Esterification to this compound

Following preparation of the 5-acetyl-1H-pyrazole-3-carboxylic acid intermediate, esterification to the methyl ester is typically performed. Hydrolysis of ethyl or methyl esters under basic conditions (e.g., sodium hydroxide in tetrahydrofuran) followed by acidification yields the carboxylic acid, which can then be esterified using standard Fischer esterification or other methylation methods.

A known challenge is the solubility of intermediates, which complicates extraction and purification, as noted in industrial reports. Optimizing solvent systems and reaction conditions is critical to maximize yield and purity.

Comparative Analysis of Preparation Methods

Feature Alkylation-Cyclization Method (CN112574111A) Improved Industrial Process (TDCommons) Traditional Methods (Literature)
Starting materials Dimethyl malonate, DMF, dimethyl sulfate 3,3-Dimethoxybutan-2-one, diethyl oxalate Diethyl malonate, acetic anhydride
Solvents Organic solvents, alkali conditions Water, toluene, n-heptane Large volumes of organic solvents
Reaction temperature 30–90°C 5–50°C Variable, often higher
Yield High (improved selectivity) ~95% for acid intermediate Lower, with more byproducts
Environmental impact Lower corrosivity, easier recovery Ecofriendly solvent use, reduced waste Toxic reagents, difficult waste
Scalability Suitable for industrial production Industrially suitable Limited by solvent use and yield

Summary and Recommendations

The preparation of this compound is best approached via a multi-step synthesis starting from dimethyl malonate derivatives, employing alkylation with dimethyl sulfate and cyclization with methylhydrazine under controlled alkaline conditions. The improved industrial process utilizing potassium tert-butoxide and diethyl oxalate in aqueous-organic systems offers a high-yield, environmentally friendlier route to key intermediates.

For industrial application, the following recommendations apply:

  • Use dimethyl malonate, DMF, and dimethyl sulfate for initial alkylation under alkali conditions at 40–70°C.
  • Employ methylhydrazine for cyclization to enhance selectivity and reduce isomer formation.
  • Utilize water as a solvent where possible to reduce environmental impact and simplify isolation.
  • Optimize hydrolysis and esterification steps to address solubility and purification challenges.

This comprehensive review integrates the latest research and patent disclosures to provide a professional, authoritative guide to the preparation of this compound, suitable for researchers and industrial chemists seeking efficient and sustainable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name CAS No. Substituents (Position) Molecular Formula Key Features Reference
Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate Not Provided Acetyl (5), Methyl (1), COOCH₃ (3) C₉H₁₁N₂O₃ High lipophilicity; potential for nucleophilic reactions at acetyl group Inferred
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 51985-95-6 Hydroxy (5), Methyl (1), COOCH₃ (3) C₇H₉N₂O₃ Polar due to -OH; lower stability under acidic conditions
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate 139297-50-0 Methoxy (5), Methyl (1), COOC₂H₅ (3) C₉H₁₃N₂O₃ Enhanced electron-donating effects from methoxy; increased metabolic stability
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate 92406-53-6 Amino (5), Methyl (1), COOCH₃ (3) C₇H₁₀N₃O₂ Basic character; potential for hydrogen bonding and coordination chemistry
Ethyl 3-methyl-1H-pyrazole-5-carboxylate 4027-57-0 Methyl (3), COOC₂H₅ (5) C₇H₁₀N₂O₂ Free NH group at position 1; reactive site for alkylation/acylation

Physicochemical Properties

  • Lipophilicity : The acetyl group in the target compound increases logP compared to polar analogs like Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate .

Key Research Findings

  • Structural Similarity : The target compound shares >90% similarity with Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, indicating comparable synthetic pathways but divergent reactivity profiles .
  • Thermal Stability: Acetylated pyrazoles generally exhibit higher thermal stability than hydroxy or amino derivatives due to reduced intermolecular hydrogen bonding .

Q & A

Q. What are the common synthetic routes for methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The compound can be synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by acetylation and esterification. Key steps include:

  • Cyclization: Use dichloromethane/toluene as solvents under reflux (2–4 hours) .
  • Substitution Reactions: Employ nucleophiles (e.g., amines) with bases like K₂CO₃ in polar aprotic solvents (DMF or acetonitrile) .
  • Coupling Reactions: Optimize Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using ligands like PPh₃ and bases such as Cs₂CO₃ .

Critical Factors:

  • Temperature control during cyclization (60–80°C).
  • Catalyst-to-ligand ratio (1:2 for Pd(OAc)₂/PPh₃).
  • Purification via column chromatography (hexane/ethyl acetate gradients).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., acetyl group at δ 2.5 ppm for methyl protons) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1) .
  • HPLC: Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Data Interpretation Tips:

  • Compare coupling constants (e.g., J = 2.1 Hz for pyrazole ring protons) with literature .
  • Use DEPT-135 to distinguish CH₃ groups in the acetyl moiety.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Tightly sealed containers at 0–8°C .
  • PPE: Nitrile gloves, lab coats, and eye protection.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can palladium-catalyzed coupling reactions be optimized to introduce aryl/alkyne groups at the 5-position?

Methodological Answer:

  • Catalyst Selection: Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings (yield increase from 45% to 72%) .
  • Solvent Effects: DMF enhances solubility of boronic acids vs. THF.
  • Additives: Use KI (10 mol%) to prevent dehalogenation side reactions .

Case Study:
Coupling with 4-methoxyphenylboronic acid achieved 85% yield under:

  • Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours .

Q. How can contradictory reports about this compound’s antimicrobial activity be resolved?

Methodological Answer: Contradictions often arise from assay variability. To address:

  • Standardize Assays: Use CLSI guidelines for MIC testing against S. aureus and E. coli .
  • Control Variables:
    • Solvent (DMSO concentration ≤1%).
    • Inoculum size (1–5 × 10⁵ CFU/mL).
  • Comparative Analysis: Cross-test with structurally similar compounds (e.g., ethyl 5-chloro analogs) to isolate substituent effects .

Example:
A 2024 study resolved discrepancies by showing that acetyl group lipophilicity enhances Gram-positive activity (MIC = 8 µg/mL) but reduces aqueous solubility, affecting Gram-negative results .

Q. What computational strategies predict the reactivity of the acetyl group in nucleophilic substitution?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) to model transition states for acetyl substitution .
  • Molecular Electrostatic Potential (MEP): Identify electrophilic regions (e.g., acetyl carbonyl carbon) prone to nucleophilic attack .
  • Docking Studies: Screen interactions with biological targets (e.g., COX-2 enzyme) to prioritize derivatives for synthesis .

Case Study:
MEP analysis predicted higher reactivity of the acetyl group vs. ester carbonyl, validated by experimental kinetics (k = 0.15 min⁻¹ for amine substitution) .

Q. How do structural modifications at the 1- and 5-positions influence biological activity?

Methodological Answer:

  • 1-Position (Methyl Group):
    • Enhances metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours in microsomal assays) .
  • 5-Position (Acetyl Group):
    • Replacing acetyl with trifluoromethyl boosts antifungal activity (IC₅₀ from 25 µM to 8 µM) .

Comparative Table:

DerivativeAnticancer IC₅₀ (µM)LogP
Parent Compound451.8
5-Trifluoromethyl Analog122.4
1-Ethyl-5-Acetyl Analog382.1

Data from .

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